![molecular formula C12H19N5O2S B2384696 4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one CAS No. 869067-50-5](/img/structure/B2384696.png)
4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
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Overview
Description
The compound “4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as 1,3,5-triazine derivatives, have been synthesized using microwave irradiation, which gives the desired products in less time, good yield, and higher purity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane and 1,2,4-triazine rings. The exact structure would need to be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the azepane and 1,2,4-triazine rings. For example, the chloride ion of similar compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .
Scientific Research Applications
Synthesis of Heterocycles
A key application of compounds related to "4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one" is in the synthesis of various heterocycles. For instance, Matlock et al. (2015) demonstrated a concise synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines, highlighting the utility of related compounds in generating a diverse array of heterocycles with high levels of regio- and diastereoselectivity (Matlock et al., 2015). This approach opens avenues for the development of novel compounds with potential pharmacological applications.
Chemoselective Bioconjugation
Lin et al. (2017) introduced a redox-based strategy for chemoselective bioconjugation targeting methionine residues in proteins, using oxaziridine-based reagents for selective, rapid, and robust labeling. This method underscores the potential of utilizing compounds similar to "4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one" in precise payload addition to proteins and the synthesis of antibody-drug conjugates (Lin et al., 2017). This innovative approach could significantly impact the field of drug development and targeted therapies.
Antimicrobial Applications
Compounds bearing structural similarities to "4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one" have shown promise in antimicrobial applications. For example, Kumara et al. (2015) reported on the synthesis of novel triazinone derivatives that exhibited antimicrobial properties, highlighting the potential of such compounds in combating microbial infections (Kumara et al., 2015). These findings suggest a role for these compounds in the development of new antimicrobial agents.
Future Directions
properties
IUPAC Name |
4-amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-9-11(19)17(13)12(15-14-9)20-8-10(18)16-6-4-2-3-5-7-16/h2-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORHUMKVAOOPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321468 |
Source
|
Record name | 4-amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one | |
CAS RN |
869067-50-5 |
Source
|
Record name | 4-amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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